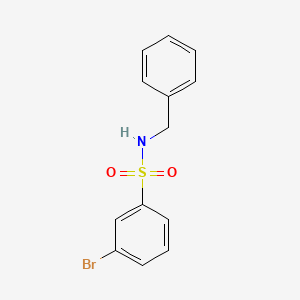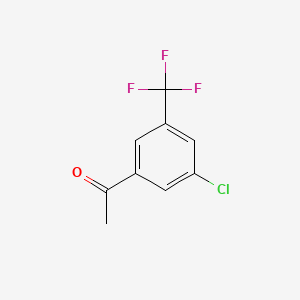
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves chlorination reactions or the reaction of various substituted phenyl groups with ethanone derivatives. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . This suggests that similar chlorination methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis, complemented by density functional theory (DFT) computations . These studies reveal the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored through molecular electrostatic potential (MEP) studies, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . For example, the negative electrostatic potential regions are typically localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties . The HOMO is generally localized over the entire molecule except for certain substituent groups, while the LUMO is located throughout the molecule, indicating charge transfer within the molecule . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics . Additionally, thermal and Raman spectroscopy studies provide insights into polymorphism and phase transitions .
Applications De Recherche Scientifique
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
Methods of Application or Experimental Procedures
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes
In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
3. Preparation of Alfilana Intermediate
Summary of the Application
“1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” is used as a raw material for the preparation of alfilana intermediate .
Methods of Application or Experimental Procedures
The method involves reacting 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride in toluene under the catalysis of anhydrous aluminum trichloride for 3-4 hours at 0-5 ℃. After detecting that the raw materials react, ice water is added and stirred for 1 hour. The pH is adjusted to be 8-9 using a 40% sodium hydroxide solution. After standing for layering, the organic phase is distilled under reduced pressure to obtain the 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-trifluoroacetone .
Results or Outcomes
The preparation method of the Alfilana intermediate adopts toluene as a reaction solvent, which has high safety, low requirements on production environment and environmental protection equipment, and is suitable for large-scale production .
4. Biological Potential of Indole Derivatives
Summary of the Application
Indole derivatives, which can be synthesized from “1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
Various scaffolds of indole are synthesized for screening different pharmacological activities .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
5. Preparation of Alfilana Intermediate
Summary of the Application
“1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” is used as a raw material for the preparation of alfilana intermediate .
Methods of Application or Experimental Procedures
The method involves reacting 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride in toluene under the catalysis of anhydrous aluminum trichloride for 3-4 hours at 0-5 ℃. After detecting that the raw materials react, ice water is added and stirred for 1 hour. The pH is adjusted to be 8-9 using a 40% sodium hydroxide solution. After standing for layering, the organic phase is distilled under reduced pressure to obtain the 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-trifluoroacetone .
Results or Outcomes
The preparation method of the Alfilana intermediate adopts toluene as a reaction solvent, which has high safety, low requirements on production environment and environmental protection equipment, and is suitable for large-scale production .
6. Enzymatic Reduction of Carbonyl Compounds
Summary of the Application
“1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone” can be used as a substrate in the enzymatic reduction of carbonyl compounds .
Methods of Application or Experimental Procedures
The carbonyl reductases are cloned into an expression vector and overexpressed in E. coli BL21 (DE3). The resulting recombinant E. coli whole cells are used as biocatalysts to evaluate their enzyme activity toward the substrate .
Results or Outcomes
The enzymatic reduction of carbonyl compounds is an efficient and cost-effective method for the production of chiral alcohols .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
886497-11-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

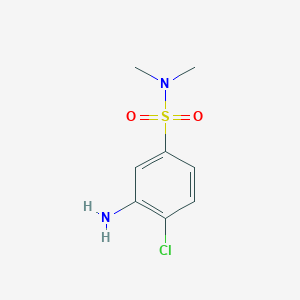
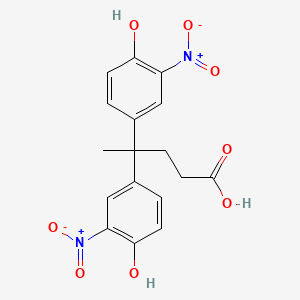
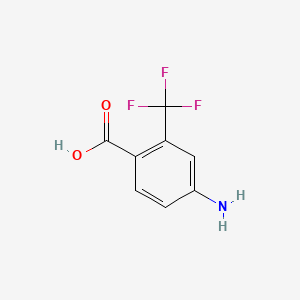
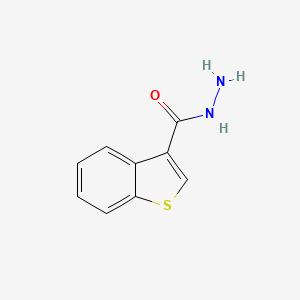
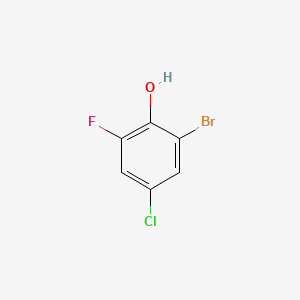
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
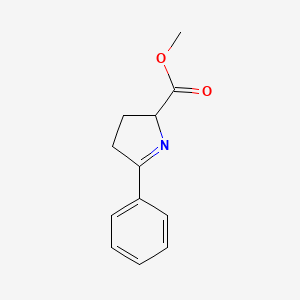
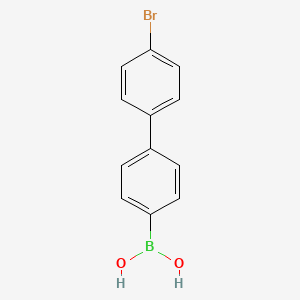
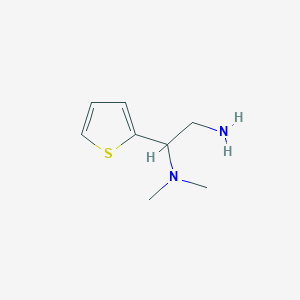

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

